molecular formula C20H20N6O3 B2804181 N-tert-butyl-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide CAS No. 1251581-92-6

N-tert-butyl-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide

Cat. No.: B2804181
CAS No.: 1251581-92-6
M. Wt: 392.419
InChI Key: KKJPDUFUGMMUPY-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide is a complex organic compound that belongs to the class of triazolopyridine derivatives This compound is characterized by its unique structure, which includes a triazolopyridine core, an oxadiazole ring, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as pyridine derivatives and hydrazine derivatives.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced through a cyclization reaction involving a suitable precursor such as a hydrazide and a carboxylic acid derivative.

    Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction using a phenyl halide and a suitable nucleophile.

    Introduction of the Tert-Butyl Group: The tert-butyl group is introduced through an alkylation reaction using tert-butyl bromide and a suitable base.

    Formation of the Acetamide Moiety: The acetamide moiety is introduced through an acylation reaction using acetic anhydride and a suitable amine.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acidic or basic conditions to form corresponding hydrolyzed products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Phenyl halides, nucleophiles, and electrophiles.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives. Substitution reactions may yield substituted derivatives, and hydrolysis reactions may yield hydrolyzed products.

Scientific Research Applications

N-tert-butyl-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Material Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biological Research: The compound is investigated for its potential effects on biological systems, including its interactions with enzymes, receptors, and other biomolecules.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes involved in various biochemical pathways, leading to altered cellular functions.

    Receptor Binding: The compound may bind to specific receptors on the cell surface or within the cell, modulating signal transduction pathways and cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, affecting DNA replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: The compound may induce the generation of reactive oxygen species, leading to oxidative stress and cellular damage.

Comparison with Similar Compounds

N-tert-butyl-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide can be compared with other similar compounds, such as:

    Triazolopyridine Derivatives: Compounds with a triazolopyridine core, such as 2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide.

    Oxadiazole Derivatives: Compounds with an oxadiazole ring, such as 3-phenyl-1,2,4-oxadiazole-5-yl derivatives.

    Acetamide Derivatives: Compounds with an acetamide moiety, such as N-(tert-butyl)-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-acetamide.

Properties

IUPAC Name

N-tert-butyl-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3/c1-20(2,3)22-15(27)12-26-19(28)25-11-7-10-14(17(25)23-26)18-21-16(24-29-18)13-8-5-4-6-9-13/h4-11H,12H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJPDUFUGMMUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C(=O)N2C=CC=C(C2=N1)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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